An In-depth Technical Guide to 2-((3-Carboxypropyl)carbamoyl)benzoic acid: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide to 2-((3-Carboxypropyl)carbamoyl)benzoic acid: Synthesis, Biological Activity, and Therapeutic Potential
Introduction
2-((3-Carboxypropyl)carbamoyl)benzoic acid, a derivative of benzoic acid, is a molecule of significant interest in the fields of medicinal chemistry and neuropharmacology.[1] Its structural similarity to N-phthaloyl-gamma-aminobutyric acid (GABA), a compound with known anticonvulsant and anti-stress properties, suggests its potential as a modulator of the GABAergic system.[2][3] This technical guide provides a comprehensive overview of 2-((3-Carboxypropyl)carbamoyl)benzoic acid, detailing its chemical characteristics, a robust synthesis protocol, and an exploration of its putative mechanism of action and biological activities. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.
Chemical and Physical Properties
2-((3-Carboxypropyl)carbamoyl)benzoic acid is a dicarboxylic acid derivative with the molecular formula C₁₂H₁₃NO₅ and a molecular weight of 251.24 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₅ | [4] |
| Molecular Weight | 251.24 g/mol | [4] |
| IUPAC Name | 2-((3-Carboxypropyl)carbamoyl)benzoic acid | Chemdiv[4] |
| CAS Number | 3130-76-5 | [5] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents like THF and ethanol | Inferred from similar compounds |
Synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic acid
The synthesis of 2-((3-Carboxypropyl)carbamoyl)benzoic acid is achieved through a nucleophilic acyl substitution reaction between phthalic anhydride and 4-aminobutyric acid (GABA).[1] The amino group of GABA acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding amic acid.
Experimental Protocol: Synthesis
Materials:
-
Phthalic anhydride (1.0 equivalent)
-
4-Aminobutyric acid (GABA) (1.0 equivalent)
-
Glacial Acetic Acid
-
Deionized water
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Ethanol (for recrystallization)
-
Round-bottom flask
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Reflux condenser
-
Magnetic stirrer and stir bar
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Heating mantle
-
Büchner funnel and filter paper
-
Beakers
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in a minimal amount of glacial acetic acid with stirring.
-
To this solution, add 4-aminobutyric acid (1.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing cold deionized water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain 2-((3-Carboxypropyl)carbamoyl)benzoic acid as a white to off-white solid.
Proposed Mechanism of Action and Biological Activity
While direct experimental data on the biological targets of 2-((3-Carboxypropyl)carbamoyl)benzoic acid is limited, its close structural analog, N-phthaloyl GABA (P-GABA), provides valuable insights into its potential mechanism of action. P-GABA has demonstrated significant anticonvulsant and anti-stress activities in animal models.[2][3] The proposed mechanism for P-GABA's effects is through its interaction with the GABAergic system, likely acting as a non-specific GABA receptor agonist.[6]
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors are crucial for regulating neuronal excitability.[7] Agonism at GABA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This inhibitory action is the basis for the therapeutic effects of many anticonvulsant and anxiolytic drugs.
Given the structural similarity, it is hypothesized that 2-((3-Carboxypropyl)carbamoyl)benzoic acid also modulates GABAergic neurotransmission. The presence of the GABA moiety within its structure is a strong indicator of its potential to interact with GABA receptors.
Experimental Protocols for Biological Evaluation
To investigate the biological activity of 2-((3-Carboxypropyl)carbamoyl)benzoic acid, the following experimental protocols, adapted from studies on related compounds, can be employed.
Protocol 1: In Vivo Anticonvulsant Activity Assessment (Maximal Electroshock Seizure Model)
This protocol is designed to evaluate the ability of the test compound to prevent the spread of seizures in an animal model.
Materials:
-
2-((3-Carboxypropyl)carbamoyl)benzoic acid
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Male Swiss mice (20-25 g)
-
Corneal electrodes
-
Electroshock apparatus
Procedure:
-
Prepare a suspension of 2-((3-Carboxypropyl)carbamoyl)benzoic acid in the vehicle at the desired concentrations.
-
Administer the test compound or vehicle intraperitoneally (i.p.) to groups of mice (n=8-10 per group).
-
After a predetermined time (e.g., 30 minutes), induce seizures by delivering a maximal electroshock (e.g., 50 mA, 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Record the number of animals protected from tonic hindlimb extension in each group.
-
Calculate the percentage of protection for each dose and determine the median effective dose (ED₅₀) using probit analysis.
Protocol 2: In Vitro GABA Receptor Binding Assay
This assay determines the affinity of the test compound for GABA receptors in brain tissue.
Materials:
-
2-((3-Carboxypropyl)carbamoyl)benzoic acid
-
[³H]-GABA (radioligand)
-
Unlabeled GABA (for non-specific binding determination)
-
Rat brain tissue (cortex or cerebellum)
-
Tris-HCl buffer
-
Homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Glass fiber filters
Procedure:
-
Prepare crude synaptic membranes from rat brain tissue by homogenization and centrifugation.
-
Resuspend the membrane preparation in Tris-HCl buffer.
-
Set up incubation tubes containing the membrane preparation, [³H]-GABA, and varying concentrations of 2-((3-Carboxypropyl)carbamoyl)benzoic acid.
-
Include tubes with an excess of unlabeled GABA to determine non-specific binding.
-
Incubate the tubes at 4°C for a specified time (e.g., 20 minutes).
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the half-maximal inhibitory concentration (IC₅₀).
Quantitative Data
While specific quantitative bioactivity data for 2-((3-Carboxypropyl)carbamoyl)benzoic acid is not yet available in the public domain, the data for its structural analog, N-phthaloyl GABA, provides a valuable reference point.
| Compound | Assay | Animal Model | Endpoint | Result | Source |
| N-phthaloyl GABA | Anticonvulsant Activity (Bicuculline-induced convulsions) | Mice | ED₅₀ | 96 mg/kg | [2] |
| Sodium Valproate | Anticonvulsant Activity (Bicuculline-induced convulsions) | Mice | ED₅₀ | 301 mg/kg | [2] |
Conclusion
2-((3-Carboxypropyl)carbamoyl)benzoic acid presents a compelling scaffold for the development of novel therapeutics targeting neurological disorders. Its straightforward synthesis and the promising biological activity of its close analog, N-phthaloyl GABA, warrant further investigation into its specific molecular targets and mechanism of action. The experimental protocols detailed in this guide provide a solid framework for researchers to explore the pharmacological profile of this compound and unlock its therapeutic potential. Future studies should focus on elucidating its precise interactions with GABA receptors and other potential targets within the CNS, as well as conducting comprehensive in vivo efficacy and safety profiling.
References
-
Pal, S. P., & Habibuddin, M. (1989). Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative. Indian journal of experimental biology, 27(9), 815–817. [Link]
-
Pal, S. P., Habibuddin, M., & Sen, S. (1995). Anti-stress activity of N-phthaloyl gamma-aminobutyric acid in rats. Indian journal of experimental biology, 33(8), 585–588. [Link]
-
Pal, S. P., & Nag, D. (1988). Antiulcer and gastric secretory activity of N-phthaloyl gamma-aminobutyric acid. Indian journal of experimental biology, 26(4), 309–311. [Link]
-
Watanabe, M., Maemura, K., Kanbara, K., Tamayama, T., & Hayasaki, H. (2002). GABA and GABA Receptors in the Central Nervous System and Other Organs. In International Review of Cytology (Vol. 213, pp. 1–47). Academic Press. [Link]
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